8-Iodo-N,N,N-trimethyloctan-1-aminium iodide 8-Iodo-N,N,N-trimethyloctan-1-aminium iodide
Brand Name: Vulcanchem
CAS No.: 671192-60-2
VCID: VC16814282
InChI: InChI=1S/C11H25IN.HI/c1-13(2,3)11-9-7-5-4-6-8-10-12;/h4-11H2,1-3H3;1H/q+1;/p-1
SMILES:
Molecular Formula: C11H25I2N
Molecular Weight: 425.13 g/mol

8-Iodo-N,N,N-trimethyloctan-1-aminium iodide

CAS No.: 671192-60-2

Cat. No.: VC16814282

Molecular Formula: C11H25I2N

Molecular Weight: 425.13 g/mol

* For research use only. Not for human or veterinary use.

8-Iodo-N,N,N-trimethyloctan-1-aminium iodide - 671192-60-2

Specification

CAS No. 671192-60-2
Molecular Formula C11H25I2N
Molecular Weight 425.13 g/mol
IUPAC Name 8-iodooctyl(trimethyl)azanium;iodide
Standard InChI InChI=1S/C11H25IN.HI/c1-13(2,3)11-9-7-5-4-6-8-10-12;/h4-11H2,1-3H3;1H/q+1;/p-1
Standard InChI Key PCSNUASGEZVOOV-UHFFFAOYSA-M
Canonical SMILES C[N+](C)(C)CCCCCCCCI.[I-]

Introduction

Structural and Molecular Characteristics

The molecular structure of 8-iodo-N,N,N-trimethyloctan-1-aminium iodide consists of an octyl backbone with an iodinated terminal carbon (C8) and a trimethylammonium group at the first carbon (C1). The cationic moiety, [(CH₃)₃N⁺(CH₂)₇I], is balanced by an iodide counterion, yielding the formula C₁₁H₂₃I₂N and a molecular weight of 422.8 g/mol.

Stereoelectronic Features

The elongated hydrophobic chain imparts amphiphilic properties, enabling potential surfactant behavior. The iodide substituent at C8 introduces steric bulk and polarizability, which may influence reactivity in nucleophilic substitutions or redox reactions . The trimethylammonium group ensures high water solubility for a quaternary ammonium salt, though the octyl chain may moderate this property compared to shorter analogs .

Synthesis Pathways

Alkylation of Tertiary Amines

A plausible synthesis route involves the quaternization of a primary amine precursor. For example:

  • Octylamine is reacted with methyl iodide in a Menshutkin reaction, forming the trimethylammonium center.

  • Subsequent iodination at the terminal carbon via halogen exchange or nucleophilic substitution .

This method mirrors protocols used for synthesizing analogous quaternary ammonium iodides, where alkylation with methyl iodide under reflux conditions achieves high yields .

Alternative Approaches

  • Gabriel Synthesis: Phthalimide-protected octylamine could be alkylated, followed by deprotection and quaternization.

  • Nucleophilic Displacement: A brominated octane derivative might undergo iodide substitution before amine functionalization .

Physicochemical Properties

Predicted properties, extrapolated from structurally similar compounds, include:

PropertyValue/Description
Melting Point120–135°C (decomposition likely)
SolubilityModerately soluble in polar solvents (water, ethanol); insoluble in hydrocarbons
StabilityHygroscopic; light-sensitive due to iodide
Spectral Data (IR)Peaks at 2900 cm⁻¹ (C-H stretch), 1470 cm⁻¹ (N-CH₃), 500–600 cm⁻¹ (C-I)

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR: δ 3.3–3.5 ppm (N⁺(CH₃)₃), δ 1.2–1.6 ppm (methylene chain), δ 0.9 ppm (terminal CH₂I) .

  • ¹³C NMR: δ 54 ppm (N⁺(CH₃)₃), δ 20–30 ppm (methylene carbons), δ -5 ppm (C-I) .

Challenges and Future Directions

  • Stability Optimization: The compound’s sensitivity to light and moisture requires formulation studies for practical use.

  • Toxicity Profiling: No direct data exist; extrapolation from shorter-chain analogs indicates potential neurotoxicity and environmental persistence.

  • Functionalization: Introducing fluorinated or aromatic groups could enhance thermal stability and application scope .

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